molecular formula C11H16ClNO3 B1506963 2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride CAS No. 103565-48-6

2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride

Cat. No. B1506963
CAS RN: 103565-48-6
M. Wt: 245.7 g/mol
InChI Key: SNZUJCDRFAWDRT-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride is a chemical compound with the empirical formula C10H15NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(CN)C1=C(OC)C=CC(OC)=C1 . The InChI key for this compound is VFRCNXKYZVQYLX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Optical Purity Studies : (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, a derivative of 2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride, has been synthesized in an optically pure form. This synthesis utilized Pictet-Spengler ring closure and demonstrated minimal racemization during the process (O'reilly, Derwin, & Lin, 1990).

  • Polymorphism in Pharmaceutical Compounds : Crystalline bupropion hydrochloride, a compound related to this compound, exhibits polymorphic forms with distinct molecular conformers in the solid state. Such studies are crucial in pharmaceuticals for understanding the stability and efficacy of drug formulations (Maccaroni, Malpezzi, Famulari, & Masciocchi, 2012).

Medicinal Chemistry Applications

  • Cardioselective Beta-Adrenergic Blocking Agents : Research into 1-amino-3-aryloxy-2-propanols, closely related to this compound, has led to the development of cardioselective beta-blockers. The introduction of (3,4-dimethoxyphenethyl)amino groups resulted in significant improvements in cardioselectivity, which is vital for treating certain cardiovascular conditions (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).

Biochemical Research

  • Solid-State Characterization : Studies on the formation of various derivatives of this compound have been conducted, revealing insights into acid treatment effects on birch lignin. Such research provides a deeper understanding of the biochemical transformations and applications of these compounds (Li, Lundquist, & Stenhagen, 1996).

  • Investigation of Inclusion Compounds : Research involving trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, a compound similar to this compound, has explored its crystallization and inclusion compounds with chloroform. Such studies are essential for understanding drug delivery mechanisms and the behavior of pharmaceuticals in different environments (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).

properties

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZUJCDRFAWDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721153
Record name 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103565-48-6
Record name 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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